1-[(4-Methoxyphenyl)methoxy]anthracene
Description
Significance of Anthracene (B1667546) Scaffolds in Modern Chemical Research
Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings, serves as a cornerstone in the development of advanced organic materials. mdpi.comresearchgate.netbohrium.com Its rigid, planar structure and extended π-conjugated system bestow it with unique electronic and photophysical properties. mdpi.comorganic-chemistry.org These characteristics are crucial for a wide range of applications, from organic electronics to medicinal chemistry. mdpi.combohrium.com
In the realm of materials science, anthracene derivatives are integral components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. bohrium.comorganic-chemistry.org The ability of the anthracene core to efficiently transport charge carriers and emit light, particularly in the blue region of the spectrum, makes it a valuable building block for these technologies. researchgate.net The planar nature of anthracene also facilitates π-π stacking interactions, which are critical for charge mobility in organic semiconductors. bohrium.com
Furthermore, the anthracene framework is a versatile scaffold for chemical modification, allowing for the fine-tuning of its properties. The introduction of various substituents at different positions on the anthracene core can significantly alter its absorption and emission spectra, as well as its electrochemical behavior and thermal stability. researchgate.net This tunability has led to the development of a vast library of anthracene derivatives with tailored functionalities. organic-chemistry.org In the biomedical field, certain anthracene derivatives have been investigated for their potential as anticancer agents, owing to their ability to intercalate with DNA. researchgate.net
Role of Aryl-Methoxy Linkages in Aromatic Systems
The aryl-methoxy group (Ar-O-CH₃) is a common and functionally significant moiety in organic chemistry. The oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, a phenomenon known as the mesomeric effect. nih.gov This electron-donating characteristic can influence the electronic properties of the aromatic system to which it is attached, often increasing the electron density of the ring and affecting its reactivity in chemical transformations.
In the context of functional materials, the presence of an aryl-methoxy linkage can impact a molecule's conformational flexibility and solid-state packing, which in turn can influence its bulk properties. The methoxy group can also participate in non-covalent interactions, such as hydrogen bonding with suitable acceptor groups, which can play a role in directing molecular assembly.
From a synthetic standpoint, the ether linkage in aryl-methoxy systems is generally stable, but it can also be a site for specific chemical reactions. For instance, the cleavage of the methyl-oxygen bond is a known transformation that can be used to unmask a hydroxyl group, providing a route to further functionalization. In the field of medicinal chemistry, the metabolic O-demethylation of aryl-methoxy groups is a common pathway for drug metabolism, which can lead to either activation or deactivation of a pharmacologically active compound. beilstein-journals.org
Historical Development of Related Anthracene Derivatives in Material Science
The exploration of anthracene and its derivatives in material science has a rich history. Anthracene itself was one of the first organic compounds in which semiconductor properties were studied in the mid-20th century. beilstein-journals.org Early research focused on understanding the fundamental photophysical processes in crystalline anthracene, which laid the groundwork for the field of organic electronics.
The discovery of electroluminescence in single crystals of anthracene in the 1960s was a pivotal moment, demonstrating the potential of organic materials for light-emission applications. This early work spurred further research into the synthesis of new anthracene derivatives with improved performance and processability. The development of vacuum deposition techniques allowed for the fabrication of thin-film devices, leading to the first generation of organic light-emitting diodes (OLEDs).
Over the years, chemists have developed a wide array of synthetic methods to create functionalized anthracene derivatives. organic-chemistry.org Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been particularly instrumental in attaching various aryl and other unsaturated groups to the anthracene core. beilstein-journals.org These modifications have led to materials with enhanced thermal stability, high fluorescence quantum yields, and tunable emission colors, which are all critical for the development of high-performance OLEDs. researchgate.netresearchgate.net The systematic study of structure-property relationships in these derivatives has been a driving force in the advancement of organic electronic materials. beilstein-journals.orgacs.org
Current Research Landscape for Photoactive Aromatic Ethers
The field of photoactive aromatic ethers is a vibrant area of contemporary research, driven by the quest for new materials with advanced optical and electronic properties. These compounds, which feature an ether linkage connecting one or more aromatic moieties, are being explored for a diverse range of applications, including organic electronics, sensing, and photoredox catalysis.
In materials science, research is focused on designing and synthesizing novel aromatic ethers with tailored photophysical characteristics. This includes tuning their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. By incorporating different aromatic cores and varying the connectivity of the ether linkage, researchers can control the extent of π-conjugation and the electronic communication between different parts of the molecule. This allows for the creation of materials that can efficiently absorb and emit light, or that can undergo photoinduced electron or energy transfer processes.
Aromatic ethers are also being investigated as components of chemosensors, where the binding of an analyte to a receptor unit causes a change in the photophysical properties of a linked aromatic fluorophore. The ether linkage can serve as a flexible or rigid spacer between the receptor and the signaling unit, influencing the sensitivity and selectivity of the sensor.
Furthermore, in the realm of synthetic chemistry, certain aromatic ethers are being explored as photoactive catalysts. Upon absorption of light, these molecules can be promoted to an excited state with enhanced redox properties, enabling them to catalyze a variety of chemical transformations. The development of new photoactive aromatic ethers with improved catalytic efficiency and stability is an active area of investigation.
Structure
3D Structure
Properties
CAS No. |
917985-33-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]anthracene |
InChI |
InChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3 |
InChI Key |
LLIMHYHTKPOKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 4 Methoxyphenyl Methoxy Anthracene
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis of 1-[(4-Methoxyphenyl)methoxy]anthracene identifies the primary disconnection at the ether linkage (C-O bond). This bond is the most chemically accessible for strategic cleavage, suggesting a convergent synthesis approach. This disconnection yields two key precursors: an anthracene-based nucleophile or its synthetic equivalent, and a 4-methoxybenzyl-based electrophile.
Disconnection 1 (Ether Bond): The most logical retrosynthetic step is the cleavage of the ether bond. This leads to two primary synthons: a 1-anthracenyl oxide anion and a 4-methoxybenzyl cation. The practical chemical equivalents for these synthons are 1-hydroxyanthracene (anthracen-1-ol) and a (4-methoxyphenyl)methyl halide (e.g., 4-methoxybenzyl bromide).
Disconnection 2 (Anthracene Core): Further deconstruction of the 1-hydroxyanthracene precursor can be envisioned through reactions that build the anthracene (B1667546) framework itself. Methodologies such as the Elbs reaction, Friedel-Crafts reactions, or metal-catalyzed cycloadditions could be employed to construct the substituted tricyclic aromatic system from simpler aromatic precursors. beilstein-journals.org However, for laboratory synthesis, functionalization of a pre-existing anthracene core is often more direct.
The primary precursors identified for the most straightforward synthetic route are therefore:
Anthracen-1-ol (or a pre-functionalized derivative like 1-bromoanthracene).
(4-methoxyphenyl)methanol or its activated form, 4-methoxybenzyl halide .
Optimized Direct Synthesis Pathways
The forward synthesis relies on the strategic functionalization of the anthracene core followed by the formation of the ether linkage.
Coupling Reactions for Anthracene Core Functionalization
Direct synthesis of 1-hydroxyanthracene can be challenging. A more common and versatile approach involves first functionalizing the anthracene core at the 1-position with a group that can be subsequently converted to a hydroxyl group. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. numberanalytics.com The reactivity of anthracene is highest at the 9- and 10-positions, making selective functionalization at the 1-position a significant challenge that often requires specialized starting materials or directing groups. numberanalytics.com
Common strategies include:
Suzuki-Miyaura Coupling: This reaction can be used to introduce a carbon-based substituent that can later be oxidized to a hydroxyl group. For instance, coupling 1-bromoanthracene (B1281567) with an appropriate boronic acid could be a viable step.
Buchwald-Hartwig Amination: While used for C-N bond formation, related palladium-catalyzed methods can be adapted for C-O bond formation, directly coupling a haloanthracene with an alcohol, although this is less common for this specific transformation.
Friedel-Crafts Reactions: These reactions can introduce acyl or alkyl groups onto the anthracene ring. beilstein-journals.orgnumberanalytics.com However, achieving regioselectivity for the 1-position over the more reactive 9- and 10-positions is difficult without specific directing groups. numberanalytics.comnumberanalytics.com
The table below outlines a hypothetical two-step pathway to obtain the key 1-hydroxyanthracene precursor starting from 1-bromoanthracene, a more readily available starting material.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |
| 1 | Borylation (Miyaura) | 1-Bromoanthracene, Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene |
| 2 | Oxidation | 1-(Boronic ester)anthracene | H₂O₂, NaOH | 1-Hydroxyanthracene |
Etherification Strategies for Aryl-Methoxy Moiety Integration
With 1-hydroxyanthracene as the key intermediate, the final ether linkage can be formed. The Williamson ether synthesis is the most classical and reliable method for this transformation.
Williamson Ether Synthesis: This method involves the deprotonation of 1-hydroxyanthracene to form the more nucleophilic anthracen-1-olate, followed by its reaction with an electrophilic 4-methoxybenzyl species.
Base Selection: A suitable base is required to deprotonate the phenolic hydroxyl group of 1-hydroxyanthracene. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
Electrophile: 4-Methoxybenzyl chloride or 4-methoxybenzyl bromide are excellent electrophiles for this Sₙ2 reaction.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) is typically used to facilitate the reaction.
| Parameter | Condition 1 | Condition 2 |
| Reactants | 1-Hydroxyanthracene, 4-Methoxybenzyl bromide | 1-Hydroxyanthracene, 4-Methoxybenzyl chloride |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature to 60 °C | Reflux |
An alternative approach is the Mitsunobu reaction , which allows for the direct coupling of 1-hydroxyanthracene with (4-methoxyphenyl)methanol under mild, neutral conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃).
Development of Stereoselective Synthetic Approaches
The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, stereoselective synthesis is not directly applicable to the final product. However, the principles of stereoselectivity are highly relevant in the synthesis of complex anthracene derivatives, particularly when building the core structure or when chiral substituents are desired.
For instance, the Diels-Alder reaction, a common method for constructing substituted aromatic rings, is highly stereoselective. numberanalytics.commcpherson.edu If the anthracene core were to be assembled via a Diels-Alder cycloaddition, the stereochemistry of the substituents on both the diene and the dienophile would dictate the stereochemistry of the resulting adduct. numberanalytics.com This control would be crucial if chiral precursors were used to generate a chiral derivative of the target compound.
Green Chemistry Principles in Synthesis Protocol Design
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. mcpherson.edu Key areas for improvement over traditional methods include solvent choice, reaction efficiency, and waste reduction.
Solvent Replacement: Traditional syntheses of anthracene derivatives often use high-boiling, toxic aromatic solvents like xylene. mcpherson.edu Green chemistry encourages the substitution of such solvents with more benign alternatives. For the etherification step, solvents like ethyl acetate (B1210297) or 2-methyl-tetrahydrofuran could be explored as greener options compared to DMF.
Catalysis: The use of catalytic rather than stoichiometric reagents minimizes waste. Metal-catalyzed cross-coupling reactions for the functionalization of the anthracene core are a prime example of atom economy. frontiersin.org Similarly, developing a catalytic version of the etherification step would be a significant green advancement.
Energy Efficiency: Designing reaction pathways that proceed at lower temperatures and pressures reduces energy consumption. The choice of highly active catalysts can enable milder reaction conditions. Microfluidic reactors can also offer enhanced thermal control and efficiency. primescholars.com
Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The Williamson ether synthesis has good atom economy, but the Mitsunobu reaction is less favorable due to the generation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative).
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory (milligram) to a preparative (gram or kilogram) scale introduces several challenges.
Thermal Management: Exothermic reactions, such as those involving strong bases like sodium hydride, require careful temperature control on a large scale to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is essential.
Reagent Addition: The rate of addition of reagents can significantly impact reaction selectivity and safety. On a large scale, slow, controlled addition via syringe pumps or addition funnels is necessary.
Purification: While laboratory-scale purification often relies on column chromatography, this method is expensive and generates significant solvent waste on a large scale. Developing robust crystallization or recrystallization procedures for the final product and key intermediates is crucial for efficient and economical preparative synthesis.
Process Safety: A thorough safety assessment is required before scaling up. This includes understanding the toxicity and reactivity of all reagents and intermediates, as well as the potential for exothermic events. For example, the use of sodium hydride requires strict anhydrous conditions and an inert atmosphere to prevent fires.
Material Handling: Handling larger quantities of solids and liquids requires appropriate equipment to ensure safety and minimize losses.
The successful scale-up of polycyclic aromatic hydrocarbon synthesis often relies on robust, high-yielding reactions that avoid chromatographic purification, favoring procedures that yield products pure enough after simple filtration and washing or recrystallization. rsc.org
Sophisticated Spectroscopic and Analytical Techniques for Structural and Electronic Elucidation of 1 4 Methoxyphenyl Methoxy Anthracene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Comprehensive Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-[(4-Methoxyphenyl)methoxy]anthracene in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum can be divided into several distinct regions corresponding to the different moieties of the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex series of multiplets corresponding to the nine protons of the anthracene (B1667546) ring system and the two distinct protons of the 1,4-disubstituted methoxyphenyl ring. The protons on the anthracene core would exhibit characteristic coupling patterns (doublets, triplets, and doublet of doublets) based on their positions. The protons on the methoxyphenyl ring would appear as two distinct doublets due to symmetry, characteristic of a para-substituted benzene (B151609) ring. Two key singlet signals would be expected in the aliphatic region: one for the benzylic methylene (B1212753) protons (-O-CH₂-Ar) and another for the methoxy (B1213986) group protons (-OCH₃). mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show numerous signals in the aromatic region (δ 110-160 ppm) corresponding to the fourteen carbons of the anthracene ring, the six carbons of the methoxyphenyl ring, and additional signals for the benzylic methylene carbon and the methoxy carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal.
While specific, experimentally verified NMR data for this compound is not available in the cited literature, a predicted assignment based on its constituent parts is presented below.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene-H | 7.5 - 8.5 | 120 - 135 | m |
| Methoxybenzyl-H (ortho to OCH₂) | 7.3 - 7.5 | 128 - 131 | d |
| Methoxybenzyl-H (ortho to OCH₃) | 6.8 - 7.0 | 113 - 115 | d |
| Methylene (-O-CH₂ -Ar) | 5.2 - 5.5 | 68 - 72 | s |
| Methoxy (-OCH₃ ) | 3.7 - 3.9 | 55 - 56 | s |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Advanced Mass Spectrometric Methods for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of this compound. The calculated exact mass of the compound (C₂₂H₁₈O₂) is 314.1307 g/mol .
High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental composition (C₂₂H₁₈O₂).
Electron Ionization (EI) mass spectrometry would provide insight into the molecule's fragmentation pattern, which can further corroborate the proposed structure. Key fragmentation pathways would likely include:
Benzylic Cleavage: The bond between the anthracenyl oxygen and the benzylic carbon is susceptible to cleavage, which would result in fragments corresponding to the anthracenyloxy radical (m/z ≈ 193) and the 4-methoxybenzyl cation (m/z = 121). The 4-methoxybenzyl cation is typically a very stable and prominent peak in the mass spectra of such compounds.
Loss of Methoxy Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum would display characteristic absorption bands corresponding to specific vibrational modes:
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Absorptions for the methylene (-CH₂-) and methyl (-CH₃) groups would be observed in the 2850-3000 cm⁻¹ range.
Aromatic C=C Stretching: A series of sharp bands would be present in the 1450-1600 cm⁻¹ region, characteristic of the anthracene and benzene rings.
C-O-C Ether Stretching: The most diagnostic feature would be the strong, characteristic asymmetric C-O-C stretching vibration of the aryl-alkyl ether linkage, expected to appear in the 1230-1270 cm⁻¹ region. A corresponding symmetric stretch would appear at a lower frequency, around 1020-1050 cm⁻¹.
Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. These modes are sensitive to the electronic structure and conjugation within the polycyclic aromatic system.
Interactive Table: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | FTIR/Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR/Raman | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR/Raman | Medium-Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | FTIR | Strong |
| Symmetric C-O-C Stretch | 1020 - 1050 | FTIR | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR | Strong |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and torsional angles within the this compound molecule.
While a crystal structure for the closely related compound 9-(4-Methoxyphenyl)anthracene has been reported, no published crystallographic data for this compound was identified in the searched literature. nih.gov If single crystals suitable for analysis were obtained, the study would reveal:
The conformation of the methoxybenzyl group relative to the anthracene plane.
The planarity of the anthracene ring system.
Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···π interactions, which govern the solid-state packing and influence the material's bulk properties. nih.gov
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing polycyclic aromatic compounds. A typical setup would involve a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water. Detection is commonly performed using a UV-Vis or diode-array detector (DAD), which can monitor the elution profile at multiple wavelengths, taking advantage of the strong UV absorbance of the anthracene chromophore. The retention time under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information about the compound's concentration and purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography. The compound would be visualized on the TLC plate using a UV lamp (254 nm or 365 nm) due to its fluorescent nature.
In Depth Computational and Quantum Chemical Investigations of 1 4 Methoxyphenyl Methoxy Anthracene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. mdpi.comresearchgate.net For a molecule like 1-[(4-Methoxyphenyl)methoxy]anthracene, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. This is often paired with a Pople-style basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. mdpi.com
Upon geometry optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. For this compound, the optimized geometry would likely reveal a non-planar structure, with a specific dihedral angle between the anthracene (B1667546) and the (4-methoxyphenyl)methoxy moieties. This is due to the steric hindrance and electronic interactions between these two bulky groups. In a related compound, 9-(4-Methoxyphenyl)anthracene, the dihedral angle between the anthracene ring system and the benzene (B151609) ring is 74.3(5)°. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-C bond lengths (anthracene) | ~1.37 - 1.43 Å |
| C-O bond length (ether) | ~1.37 Å |
| C-O bond length (methoxy) | ~1.43 Å |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual calculated values would require a specific DFT computation.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. mdpi.com This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the experimental spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.
The choice of functional is also critical in TD-DFT calculations, with functionals like CAM-B3LYP and ωB97X-D often providing more accurate results for charge-transfer excitations, which are likely to occur in this molecule due to the electron-donating methoxy (B1213986) group and the π-conjugated anthracene system. researchgate.net
The calculations would likely reveal several electronic transitions. The lowest energy transitions are typically associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For anthracene derivatives, these transitions are often of π-π* character and are responsible for the characteristic absorption bands in the UV-A region. mdpi.com The presence of the (4-methoxyphenyl)methoxy group is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted anthracene, due to the extension of the conjugated system and the electron-donating nature of the substituent.
Table 2: Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S |
> 0.1 | HOMO → LUMO | ||
| S0 → S |
> 0.1 | HOMO-1 → LUMO |
Note: This table presents hypothetical data based on typical results for similar aromatic compounds. Precise values would be obtained from a TD-DFT calculation.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring and the oxygen atoms of the methoxy and ether groups, reflecting their electron-donating character. The LUMO, on the other hand, is likely to be distributed over the π-system of the anthracene moiety, which can act as an electron acceptor.
A charge distribution map, often visualized as a molecular electrostatic potential (MEP) map, can further illustrate the electronic landscape of the molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms and the anthracene ring are expected to be regions of negative electrostatic potential.
Table 3: Predicted FMO Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.5 to -2.0 |
Note: These values are estimations based on data for analogous compounds. frontiersin.org Actual values would be derived from a specific quantum chemical calculation.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods like DFT are excellent for studying single molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions in a condensed phase (e.g., in a solvent or in the solid state). rsc.org
For this compound, an MD simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and the energy barriers between these conformations.
MD simulations can also be used to study how molecules of this compound interact with each other. This is particularly important for understanding its properties in the solid state, such as its crystal packing and potential for forming aggregates. The simulations can reveal the presence of intermolecular interactions like π-π stacking between the anthracene rings and hydrogen bonding, which can influence the material's bulk properties. rsc.org
Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods
Computational chemistry offers a range of methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. For this compound, these methods can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational frequencies can be calculated using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C ring stretching, and C-O ether stretching. These predicted spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed peaks. researchgate.net
NMR chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often implemented within a DFT framework. mdpi.com The calculated chemical shifts can be compared to experimental NMR data to help in the structural elucidation of the molecule. For a molecule with multiple aromatic protons and carbons, theoretical predictions can be particularly useful in resolving ambiguities in the assignment of the NMR signals. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. worldscientific.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with an experimentally measured property.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention times. researchgate.netunicamp.br The first step in building a QSPR model is to calculate a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (which describe the connectivity of the atoms), and quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment).
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the model. The resulting equation can then be used to predict the property of interest for new, untested molecules, provided they are structurally similar to the compounds used to build the model. This approach can be a cost-effective way to screen large numbers of compounds for desired properties.
Mechanistic Studies of Chemical Reactivity and Transformation Pathways of 1 4 Methoxyphenyl Methoxy Anthracene
Investigation of Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the anthracene (B1667546) nucleus of 1-[(4-Methoxyphenyl)methoxy]anthracene is a complex process directed by both the inherent reactivity of the polycyclic system and the influence of the substituent at the C1 position. Anthracene is significantly more reactive than benzene (B151609) in EAS reactions due to the lower loss of aromatic stabilization energy in the intermediate carbocation (arenium ion). researchgate.netwikipedia.org Typically, electrophilic attack on unsubstituted anthracene occurs preferentially at the C9 and C10 positions of the central ring, as this pathway preserves the aromaticity of two separate benzene rings in the intermediate, which is energetically more favorable. libretexts.orgmasterorganicchemistry.com
The 1-[(4-Methoxyphenyl)methoxy] group, however, modifies this inherent reactivity. The oxygen atom of the ether linkage is an activating group, donating electron density to the anthracene ring system via resonance. wikipedia.orgyoutube.com This activation is most pronounced at the ortho and para positions relative to the point of attachment. For a substituent at C1, the ortho positions are C2 and C9a (peri position), and the para position is C4.
The directing effect of the alkoxy group competes with the natural propensity for substitution at C9 and C10.
Attack at C9/C10: These positions remain highly activated due to the fundamental electronic structure of anthracene.
Attack at C2/C4: These positions are activated by the resonance donation from the ether oxygen.
The outcome of an electrophilic substitution reaction is therefore dependent on the specific electrophile and reaction conditions. numberanalytics.com For many common electrophilic substitutions like nitration and halogenation, a mixture of products is likely, with substitution occurring at the C9/C10 positions as well as the activated C2 and C4 positions. numberanalytics.comyoutube.com The steric bulk of the (4-Methoxyphenyl)methoxy group may slightly hinder attack at the adjacent C2 and C9a positions, potentially favoring substitution at C4 and the more accessible C10 position.
| Reaction Type | Typical Electrophile | Predicted Major Products | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 9-Nitro-1-[(4-methoxyphenyl)methoxy]anthracene, 10-Nitro-1-[(4-methoxyphenyl)methoxy]anthracene, 4-Nitro-1-[(4-methoxyphenyl)methoxy]anthracene | Combination of inherent anthracene reactivity (C9/C10) and substituent activation (C4). youtube.com |
| Halogenation | Br⁺ (from Br₂) | 9-Bromo-1-[(4-methoxyphenyl)methoxy]anthracene, 10-Bromo-1-[(4-methoxyphenyl)methoxy]anthracene | Similar to nitration, attack occurs at the most electron-rich positions. researchgate.netresearchgate.net |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 9-Acyl-1-[(4-methoxyphenyl)methoxy]anthracene | The reaction is highly sensitive to steric hindrance and the most reactive site is typically targeted. numberanalytics.comyoutube.com |
Nucleophilic Attack Pathways and Functional Group Interconversions
Direct nucleophilic attack on the electron-rich anthracene ring is generally unfavorable. The most significant pathway involving nucleophiles is the cleavage of the benzylic ether bond. This reaction typically proceeds under acidic conditions. libretexts.orglibretexts.orgnumberanalytics.com The mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediates. libretexts.orglibretexts.org
Given the structure of this compound, the C-O bond between the anthracene and the benzyl (B1604629) group can be cleaved. Protonation of the ether oxygen by a strong acid (e.g., HBr, HI) makes the anthracen-1-ol a good leaving group. libretexts.org The subsequent step involves the formation of a highly stabilized secondary benzylic carbocation, further stabilized by the electron-donating methoxy (B1213986) group on the phenyl ring. This suggests that the cleavage is likely to proceed via an SN1 mechanism . nih.gov
Reaction Pathway:
Protonation: The ether oxygen is protonated by a strong acid.
Carbocation Formation: The C-O bond cleaves to form the stable 4-methoxybenzyl carbocation and 1-anthracenol. nih.gov
Nucleophilic Trapping: The halide ion (X⁻) attacks the carbocation to form 1-(halomethyl)-4-methoxybenzene.
This ether cleavage represents a key functional group interconversion, transforming the ether into an anthracenol and a benzyl halide.
Radical Reactions and Spin-Dependent Processes
The chemical behavior of this compound under radical conditions is influenced by both the anthracene core and the benzylic C-H bonds.
Photodimerization: Like many anthracene derivatives, this compound is expected to undergo [4+4] photocycloaddition upon exposure to UV light. mdpi.com This reaction involves the formation of a dimer across the 9,10-positions of two separate molecules. The bulky substituent at the C1 position may introduce steric hindrance, potentially affecting the rate and stereochemistry of the dimerization compared to unsubstituted anthracene.
Endoperoxide Formation: In the presence of light and singlet oxygen (¹O₂), the anthracene moiety can undergo a [4+2] cycloaddition to form a 9,10-endoperoxide. mdpi.com This process is reversible, and the endoperoxide can release oxygen upon heating, making such compounds potential carriers for singlet oxygen.
Hydrogen Abstraction: The benzylic hydrogen atoms on the methylene (B1212753) bridge (-CH₂-) of the (4-Methoxyphenyl)methoxy group are susceptible to abstraction by radicals. This would generate a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron over the adjacent phenyl ring. researchgate.netlibretexts.orgresearchgate.netstackexchange.com The stability of this radical makes the benzylic position a likely site for radical-initiated reactions, such as autoxidation in the presence of air.
Thermal Decomposition Mechanisms and Stability Analysis
The thermal stability of this compound is primarily limited by the strength of the ether linkage. The weakest bond in the molecule is the C-O bond of the ether. Upon heating to high temperatures, the primary decomposition pathway is expected to be the homolytic cleavage of this bond. researchgate.net
Pyrolysis studies on anthracene show that it decomposes at very high temperatures (above 700°C), leading to complex mixtures of larger polycyclic aromatic hydrocarbons (PAHs) and eventually soot. researchgate.net However, the ether substituent will decompose at a significantly lower temperature. Thermal analysis of related aryl ethers shows that decomposition often begins with the cleavage of the ether bond. lbp.world
Predicted Thermal Decomposition Pathway:
Initiation: Homolytic cleavage of the benzylic C-O bond to generate an anthracen-1-oxy radical and a 4-methoxybenzyl radical.
C₁₄H₉-O-CH₂(C₆H₄OCH₃) → C₁₄H₉-O• + •CH₂(C₆H₄OCH₃)
Propagation/Termination: These initial radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of products. researchgate.net The 4-methoxybenzyl radical is relatively stable and could dimerize or abstract hydrogen to form p-cresol (B1678582) methyl ether. The anthracen-1-oxy radical could abstract hydrogen to form 1-anthracenol.
Catalytic Transformations and Reaction Kinetics
Catalytic methods can be employed to achieve specific transformations of this compound, often under milder conditions than thermal or stoichiometric reactions.
Catalytic Hydrogenation: The anthracene core can be selectively hydrogenated in the presence of catalysts like palladium, platinum, or nickel. researchgate.netksu.kzmdpi.commdpi.com The reaction typically proceeds stepwise, first yielding 9,10-dihydroanthracene, followed by 1,2,3,4-tetrahydroanthracene, and eventually octahydro- and perhydroanthracene derivatives under more forcing conditions. mdpi.com The presence of the ether substituent is unlikely to interfere with the hydrogenation of the aromatic core.
Catalytic Hydrogenolysis (Ether Cleavage): A common method for cleaving benzyl ethers is catalytic hydrogenolysis. Using a catalyst such as Palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent), the benzylic C-O bond can be reductively cleaved. pnnl.govchemicalforums.com This reaction would transform this compound into 1-anthracenol and p-cresol methyl ether (4-methylanisole). This method is generally very efficient and proceeds under mild conditions. organic-chemistry.org
| Catalytic Reaction | Catalyst | Typical Conditions | Products |
|---|---|---|---|
| Hydrogenation | Ni/Hβ-zeolite | 100 °C, 7 MPa H₂ | Dihydro-, Tetrahydro-, and Octahydroanthracene derivatives |
| Hydrogenolysis | Pd/C | H₂ (1 atm), Room Temp. | 1-Anthracenol, 4-Methylanisole |
| Reductive Hydrolysis | Pd (metal) | H₂O, H₂, ~200 °C | 1-Anthracenol, 4-Methoxybenzyl alcohol, Cyclohexanone derivatives pnnl.gov |
The kinetics of these reactions would be influenced by factors such as catalyst type, solvent, temperature, and pressure. For instance, in the catalytic hydrogenation of anthracene, conversion rates are shown to increase with temperature and catalyst loading. mdpi.comresearchgate.net
Oxidation and Reduction Chemistry in Solution
The oxidation and reduction chemistry of this compound is dominated by the reactivity of the anthracene nucleus.
Oxidation: The central ring of the anthracene moiety is susceptible to oxidation. Chemical oxidation, for example with sodium dichromate in acetic acid, or photochemical oxidation in the presence of oxygen, typically yields the corresponding 9,10-anthraquinone derivative. numberanalytics.comyoutube.commdpi.com In this case, the product would be this compound-9,10-dione. The ether linkage is generally stable to these specific oxidation conditions.
Reduction: Besides catalytic hydrogenation, chemical reduction can also be employed. The Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol proton source) is a characteristic reaction of anthracenes. stackexchange.com This reaction reduces the central ring to give 9,10-dihydroanthracene. The ether functional group is typically stable under these conditions. The mechanism involves the formation of a radical anion in the anthracene π-system, which is then protonated. A second electron transfer and protonation completes the reduction. stackexchange.comnih.gov The product would be 1-[(4-Methoxyphenyl)methoxy]-9,10-dihydroanthracene.
Photophysical and Photochemical Behavior of 1 4 Methoxyphenyl Methoxy Anthracene
Applications in Advanced Materials and Chemical Technologies of 1 4 Methoxyphenyl Methoxy Anthracene
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Anthracene (B1667546) and its derivatives have been fundamental to the field of organic electronics since the initial discovery of organic electroluminescence in anthracene crystals. rsc.org Their excellent charge transport characteristics and high fluorescence quantum yields make them suitable for various roles within OLEDs and OFETs. rsc.orgmdpi.com
Emitter Properties and Charge Transport Capabilities
Derivatives of anthracene containing methoxy (B1213986) groups exhibit favorable electronic properties for use in OLEDs. For instance, a series of 2,3,6,7-tetra(methoxy)-9,10-di(aryl)anthracene derivatives have demonstrated Highest Occupied Molecular Orbital (HOMO) energy levels between -5.23 and -5.28 eV and Lowest Unoccupied Molecular Orbital (LUMO) energy levels ranging from -2.11 to -2.28 eV. nih.gov These energy levels are well-suited for functioning as hole-transporting and electron-blocking layers in OLED device stacks, facilitating efficient charge injection and confinement. nih.govresearchgate.net
The charge-carrier transport properties are critical for the performance of both OLEDs and OFETs. rsc.org Anthracene-based materials are known to possess bipolar charge-transport nature, meaning they can transport both holes and electrons. rsc.orgnih.gov This ambipolar characteristic is highly desirable for simplifying device architectures. rsc.org Specific derivatives have shown remarkable performance; for example, a naphthyl-substituted anthracene derivative (NaAnt) was reported to have a high charge carrier mobility of up to 1.10 cm² V⁻¹ s⁻¹. mdpi.com Such high mobility is attributed to the strong intermolecular overlap of electron clouds and low reorganization energy, which are facilitated by the planar structure of the anthracene core. mdpi.commdpi.com
| Property | Value Range/Type | Significance |
| HOMO Energy Level | -5.23 to -5.28 eV | Suitable for hole injection/transport. nih.gov |
| LUMO Energy Level | -2.11 to -2.28 eV | Effective for electron blocking. nih.gov |
| Charge Transport | Bipolar (Hole and Electron) | Simplifies device structure; enhances recombination. rsc.org |
| Charge Mobility | Can reach up to 1.10 cm² V⁻¹ s⁻¹ | Enables efficient charge movement for high-performance OFETs. mdpi.com |
Device Architectures and Performance Optimization
The use of methoxy-anthracene derivatives as hole-transporting materials has led to high-performance OLEDs. nih.gov In an optimized three-layer green doped OLED, a device using 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) as the hole-transporting layer achieved performance comparable to or better than devices using the traditional arylamine derivative NPB. nih.gov The good thermal and morphological stability of these compounds contributes to the operational longevity of the devices. nih.gov
The performance of such an optimized device is detailed in the table below, highlighting the efficiencies achieved.
| Device Parameter | Performance Value | Conditions |
| Current Efficiency | 25.6 cd A⁻¹ | At 20 mA cm⁻² |
| Power Efficiency | 13.4 lm W⁻¹ | At 20 mA cm⁻² |
| External Quantum Efficiency (EQE) | 7.05% | At 20 mA cm⁻² |
| (Data sourced from a device using 2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN) as the hole transport layer. nih.gov) |
Chemical Sensing and Fluorescent Probe Development
The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for developing chemical sensors and fluorescent probes. mdpi.com These sensors can detect a wide range of analytes with high sensitivity and selectivity.
Detection of Specific Analytes (Ions, Small Molecules)
Anthracene-based fluorescent probes have been successfully employed for the detection of electron-deficient nitroaromatic compounds, which are common explosives. nih.govresearchgate.net For instance, an anthracene-based chalcone (B49325) sensor was used to detect picric acid (PA) and 2,4-dinitrophenol (B41442) (2,4-DNP) in aqueous solutions. nih.govresearchgate.net The sensing mechanism involves fluorescence quenching, where an electron transfer occurs from the electron-rich anthracene probe to the electron-deficient nitro compound upon interaction. nih.govresearchgate.net This technology has been extended to practical applications like test strips for the naked-eye detection of these hazardous molecules. nih.govresearchgate.net
Beyond small molecules, anthracene derivatives have also been designed to detect specific metal ions. A Schiff base probe integrating anthracene and thiophene (B33073) moieties demonstrated a selective "turn-on" fluorescence response for Chromium (III) ions in an aqueous medium. nih.gov
| Probe Type | Target Analyte(s) | Sensing Mechanism | Application |
| Anthracene-Chalcone | Picric Acid (PA), 2,4-Dinitrophenol (2,4-DNP) | Fluorescence Quenching | Detection of explosives. nih.govresearchgate.net |
| Anthracene-Thiophene | Chromium (III) ions | "Turn-on" Fluorescence | Environmental monitoring. nih.gov |
| Anthracene-Imidazoanthraquinone | Cyanide (CN⁻), Fluoride (F⁻) ions | Ratiometric "Turn-on" | Anion detection. |
Ratiometric Sensing and Indicator Design
Ratiometric fluorescent probes offer significant advantages over single-intensity sensors by providing a built-in self-calibration, which corrects for variables like probe concentration and instrumental fluctuations. mdpi.com In this design, the binding of an analyte causes a shift in the emission wavelength, allowing detection based on the ratio of fluorescence intensities at two different wavelengths. mdpi.com
The design of ratiometric probes based on anthracene often involves creating a system capable of Förster Resonance Energy Transfer (FRET). nih.gov For example, a probe was developed by linking an anthracene group with a rhodamine group. nih.gov In the presence of the target analyte (Hg²⁺), the system undergoes a conformational change that initiates FRET, leading to a ratiometric change in the fluorescence signal and a visible color change from purple to orange. nih.gov Such intelligent designs allow for highly sensitive and reliable detection of specific analytes in complex environments, including living cells. nih.gov
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the spontaneous association of molecules into larger, well-ordered structures through non-covalent interactions. Anthracene derivatives are excellent building blocks for such systems due to their planar aromatic surfaces, which promote strong π-π stacking interactions.
The mixing of a pyridinium-functionalized anthracene amphiphile with a polyacid cross-linker can lead to the formation of a supramolecular hydrogel. The primary driving forces for this self-assembly process are π-stacking between the anthracene cores and electrostatic interactions between the charged components. Similarly, crystallographic studies of the related compound 9-(4-methoxyphenyl)anthracene reveal that π–π stacking interactions, with a centroid–centroid distance of 3.9487 (12) Å, are a key feature in its solid-state packing. These non-covalent forces guide the molecules to form organized, functional architectures, which are central to the fields of molecular recognition, catalysis, and advanced materials.
Photoresponsive Materials and Molecular Switches
There is no available research data on the use of 1-[(4-Methoxyphenyl)methoxy]anthracene in the development of photoresponsive materials or molecular switches.
Energy Harvesting and Conversion Systems (e.g., Photovoltaics)
No published studies were found that investigate the application of this compound in energy harvesting or photovoltaic systems.
Advanced Catalysis and Photocatalysis
There is no information available regarding the use of this compound in the fields of advanced catalysis or photocatalysis.
Structure Function Relationships and Molecular Design Principles for 1 4 Methoxyphenyl Methoxy Anthracene Derivatives
Correlating Substituent Effects with Electronic Structure and Photophysical Response
The electronic landscape of the anthracene (B1667546) core is highly sensitive to the nature and position of its substituents. The (4-methoxyphenyl)methoxy group at the 1-position acts as an electron-donating substituent, which fundamentally alters the electronic structure compared to unsubstituted anthracene. This influence can be systematically studied by introducing additional electron-donating or electron-withdrawing groups onto the molecule.
The addition of substituents to an anthracene core directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Electron-donating groups (EDGs) generally raise the HOMO level, while electron-withdrawing groups (EWGs) lower the LUMO level. bohrium.comresearchgate.net This modulation of the frontier orbitals directly affects the HOMO-LUMO energy gap, which in turn governs the absorption and emission properties of the molecule. bohrium.com
Research on various anthracene derivatives has established clear correlations:
Photophysical Properties : The introduction of substituents almost universally leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. acs.orgresearchgate.net Stronger electron-withdrawing effects, in particular, can result in larger red-shifts of the maximum absorption wavelength. rsc.org For instance, a study on 9-substituted anthracenes demonstrated that both strong electron-donating and electron-withdrawing groups could lower the thermal stability of their corresponding photodimers, indicating a significant electronic effect on reactivity. rsc.org
Electronic Structure : Functionalization can decrease the HOMO-LUMO energy gap, which is associated with increased conductivity but potentially lower kinetic stability. bohrium.com The energy levels of anthracene-based semiconductors can be gradually decreased by enhancing the electron-withdrawing abilities of the substituents, providing a strategy for creating n-type materials. rsc.org
Intramolecular Charge Transfer (ICT) : In derivatives featuring both donor and acceptor moieties, an intramolecular charge transfer can occur upon photoexcitation. rsc.org This phenomenon is highly dependent on the strength and positioning of the substituents and can lead to unique photophysical properties, such as solvent-dependent emission spectra.
The following table summarizes the general effects of different classes of substituents on the properties of an anthracene core, based on extensive theoretical and experimental studies. bohrium.comacs.orgrsc.org
| Substituent Type | Example Groups | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap | Typical Photophysical Response |
|---|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -NH₂, Alkyl | Increase | Slight Increase | Decrease | Red-shift in absorption/emission |
| Electron-Withdrawing (EWG) | -CN, -NO₂, -CHO | Slight Decrease | Decrease | Decrease | Significant red-shift, potential for ICT |
| Halogens | -F, -Cl, -Br | Decrease (Inductive) | Decrease | Variable | Can influence packing and intersystem crossing |
| Conjugated Groups | Phenyl, Thienyl | Variable | Variable | Decrease | Significant red-shift, increased oscillator strength |
Impact of Molecular Conformation on Reactivity and Performance
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in determining its bulk properties and performance in devices. For 1-[(4-Methoxyphenyl)methoxy]anthracene derivatives, the key conformational features are the planarity of the anthracene core and the orientation of the substituent.
The planar structure of the anthracene core is advantageous for strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). rsc.org However, the introduction of bulky substituents can disrupt this planarity. In the closely related compound 9-(4-methoxyphenyl)anthracene, X-ray crystallography revealed a significant dihedral angle of 74.3° between the anthracene and benzene (B151609) rings, indicating they are nearly perpendicular. nih.gov This twisted conformation arises from steric hindrance and has profound implications:
Reactivity : The conformation affects the accessibility of reactive sites on the anthracene core. For example, the [4+4] photodimerization of anthracene is highly dependent on the alignment of neighboring molecules, which is dictated by molecular packing and conformation. mdpi.com
Device Performance : In OFETs, a twisted structure can hinder the close packing required for high charge carrier mobility. rsc.org However, controlled twisting can also be beneficial, as it can suppress the fluorescence quenching that often occurs in aggregated, planar molecules. researchgate.net The flexible ether linkage in the (4-methoxyphenyl)methoxy group allows for significant conformational freedom, which will influence crystal packing and thin-film morphology. rsc.org The introduction of styryl and triphenylamine (B166846) groups to an anthracene core, for example, increases conjugation but also introduces steric hindrance that affects the final conformation and photophysical properties. rsc.org
Design Principles for Tunable Photophysical and Electronic Characteristics
Based on the established structure-property relationships, several key design principles can be employed to tune the characteristics of this compound derivatives.
Tuning Emission Color : The emission wavelength can be precisely controlled by modifying the electronic structure. Attaching EWGs or extending the π-conjugation through substituents like phenyl or ethynyl (B1212043) groups will systematically red-shift the emission. acs.org Conversely, to achieve deep-blue emission, the anthracene core can be functionalized with bulky groups that create a twisted structure, thereby preventing excimer formation and maintaining the emission characteristics of the monomer. researchgate.net
Modulating HOMO/LUMO Levels : For applications in organic electronics, aligning the frontier orbital energy levels with device electrodes is crucial for efficient charge injection. The HOMO level can be raised by adding EDGs, while the LUMO level can be lowered with EWGs. bohrium.comresearchgate.net This allows for the rational design of materials that are specifically suited for use as p-type (hole-transporting) or n-type (electron-transporting) semiconductors.
Controlling Aggregation and Solid-State Emission : While strong π-π stacking is good for charge transport, it often leads to aggregation-caused quenching (ACQ) of fluorescence. This can be mitigated by introducing bulky or twisted substituents that sterically hinder close packing. researchgate.netrsc.org This strategy can convert planar molecules that suffer from ACQ into aggregation-induced emission (AIE) luminogens, which are highly emissive in the solid state.
Strategies for Enhancing Molecular Stability and Efficiency in Devices
The practical application of molecular materials in devices requires high stability (thermal, photochemical, and morphological) and efficiency.
Thermal Stability : The thermal stability of anthracene derivatives can be significantly improved by incorporating rigid and bulky substituents. For instance, introducing cyclohexyl-phenyl groups at the 2,6-positions of anthracene resulted in a material with a sublimation temperature around 360°C, demonstrating impressive thermal stability. frontiersin.org Similarly, coupling the anthracene core with dibenzo[b,d]furan units yields materials with excellent thermal stability up to 220°C. nwpu.edu.cn Increasing the number of substituents can also lead to higher thermal decomposition temperatures.
Morphological Stability and Efficiency : Preventing crystallization of the active material in thin films is crucial for the longevity of organic light-emitting diodes (OLEDs). Grafting side groups like benzene rings or methyl groups onto the anthracene core can inhibit this process. researchgate.net For OFETs, tailoring molecular structures to control packing motifs is an effective way to tune energy levels and improve field-effect performance. frontiersin.org The goal is often to achieve a balance between strong electronic coupling for high mobility and sufficient steric hindrance to ensure good film-forming properties and morphological stability.
Computational Design and Predictive Modeling for Novel Analogues
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of new molecules before their synthesis. mdpi.com This approach saves significant time and resources by screening potential candidates and providing deep insights into their electronic nature.
Predicting Electronic and Photophysical Properties : DFT calculations can accurately predict key parameters such as HOMO-LUMO energy levels, energy gaps, and absorption spectra. rsc.orgresearchgate.net For example, theoretical calculations have been used to show that functionalizing anthracene with electron-withdrawing groups like -CN can lower reorganization energies, which is beneficial for charge transport. bohrium.com
Understanding Structure-Property Relationships : Modeling helps elucidate the underlying reasons for observed properties. DFT calculations have confirmed that in donor-acceptor systems, charge transfer occurs from the donor group to the anthracene core. rsc.org It can also reveal how specific substitutions alter charge population and frontier orbital energy levels. rsc.org
Screening Novel Analogues : An incremental approach, where the effects of functionalization are assumed to be small and independent, can be applied to rapidly approximate the properties of a large number of derivatives. bohrium.com This allows for the high-throughput virtual screening of novel analogues to identify promising candidates for specific applications.
The table below provides examples of properties that are commonly predicted using computational methods for anthracene derivatives.
| Predicted Property | Computational Method | Significance | Reference Example |
|---|---|---|---|
| HOMO/LUMO Energy Levels | DFT (e.g., B3LYP) | Predicts charge injection/transport properties and redox potentials. | Calculation of ionization potential and electron affinity. bohrium.comresearchgate.net |
| HOMO-LUMO Energy Gap | DFT, TD-DFT | Correlates with the lowest energy electronic transition (color). | Functionalization decreases the gap, increasing conductivity. bohrium.com |
| Absorption Spectra (λmax) | Time-Dependent DFT (TD-DFT) | Predicts the color and light-harvesting ability of the molecule. | Correlates well with experimental UV-Vis spectra. researchgate.net |
| Reorganization Energy | DFT | Predicts the charge transfer rate in organic semiconductors. | -CN functionalization can lead to lower reorganization energy. bohrium.com |
| Molecular Geometry | DFT (Geometry Optimization) | Determines planarity, bond lengths, and angles, affecting packing. | Reveals non-planar structures in sterically hindered derivatives. nsf.gov |
Future Research Directions and Emerging Paradigms for 1 4 Methoxyphenyl Methoxy Anthracene
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of aromatic ethers, particularly those involving complex polycyclic aromatic hydrocarbons like anthracene (B1667546), remains a significant area of research. numberanalytics.com Traditional methods often face challenges in selectivity and sustainability. numberanalytics.com Future research on 1-[(4-Methoxyphenyl)methoxy]anthracene should prioritize the development of novel and green synthetic strategies.
Modern catalytic systems offer promising alternatives to classical methods like the Williamson ether synthesis, which can require harsh conditions. acs.orgresearchgate.net Methodologies such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, which utilize palladium and copper catalysts respectively, have become essential for forming C-O bonds and could be adapted for the synthesis of this target molecule. dntb.gov.ua A key research focus would be optimizing these reactions to favor substitution at the C-1 position of the anthracene ring, which is often less reactive than the 9 and 10 positions. nih.gov
Furthermore, the push towards sustainable chemistry necessitates the exploration of metal-free synthetic routes. organic-chemistry.org Recent advancements have demonstrated the arylation of alcohols using diaryliodonium salts in water, a process that avoids transition metal catalysts and operates under mild conditions. organic-chemistry.org Applying such a methodology to couple 1-anthracenemethanol with a suitable 4-methoxyphenylating agent could represent a significant step towards a more environmentally benign synthesis. Research should focus on improving reaction efficiency and yields, which can be limited by competitive oxidation of benzylic alcohols. organic-chemistry.org
| Synthetic Methodology | Typical Catalyst/Reagent | Key Advantages for Synthesis | Sustainability Considerations |
|---|---|---|---|
| Ullmann Condensation | Copper | Effective for diaryl ethers, can be performed under relatively mild conditions. numberanalytics.comdntb.gov.ua | Requires stoichiometric copper, which can be costly and difficult to remove. numberanalytics.com |
| Buchwald-Hartwig Amination | Palladium | High efficiency and functional group tolerance. dntb.gov.ua | Relies on expensive and precious palladium catalysts. researchgate.net |
| Chan-Lam Coupling | Copper | Milder conditions compared to traditional Ullmann reactions. dntb.gov.ua | Still requires a metal catalyst. numberanalytics.com |
| Metal-Free Arylation | Diaryliodonium Salts | Avoids transition metals, uses water as a solvent, mild conditions. organic-chemistry.org | Iodoarene byproduct must be recovered to improve atom economy. organic-chemistry.org |
| Catalytic Williamson Ether Synthesis (CWES) | Alkali Metal Benzoate/Phenolate | Uses low-cost alcohols and avoids salt production, high selectivity. acs.org | Requires very high temperatures (>300 °C) and pressure. acs.orgresearchgate.net |
Integration into Hybrid Organic-Inorganic Materials
Anthracene derivatives are well-regarded for their applications in optoelectronic devices, including organic light-emitting diodes (OLEDs), due to their high fluorescence and charge-transport properties. nih.govresearchgate.net Future research could investigate the incorporation of this compound into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles. The ether linkage provides a degree of conformational flexibility, while the methoxy (B1213986) group on the phenyl ring can influence intermolecular packing and electronic properties. These features could be harnessed to create novel materials with tunable photophysical characteristics for use in sensors, photovoltaics, or as components in advanced electronic devices. numberanalytics.comresearchgate.net
Development of Advanced Spectroscopic Probes and Imaging Agents
The inherent fluorescence of the anthracene core makes its derivatives prime candidates for development as spectroscopic probes and imaging agents. mdpi.comnih.gov Modifications to the anthracene ring can alter its photophysical properties, such as quantum yield and emission wavelength. mdpi.com The introduction of the (4-methoxyphenyl)methoxy group at the 1-position could modulate the lipophilicity of the molecule, potentially facilitating its use as a probe in biological systems like cell membranes. mdpi.com
Research should focus on characterizing the detailed photophysical properties of this compound. nih.gov Investigations into its solvatochromism, quantum yield, and fluorescence lifetime would be crucial. The molecule could be explored as a fluorescent probe for detecting changes in microenvironmental viscosity, polarity, or the presence of specific analytes. The interaction between the ether oxygen and metal ions could also be investigated to develop novel chemosensors.
| Compound Class | Key Spectroscopic Property | Potential Application | Role of this compound |
|---|---|---|---|
| Anthracene Derivatives | Strong fluorescence in the blue-green region. researchgate.net | Fluorescent probes, OLED emitters. researchgate.net | The core fluorophore providing the fundamental emission properties. |
| Naphthalene-Based Probes | High sensitivity to environmental polarity. | Detection of sulfites/bisulfites in water samples. nih.gov | Could be engineered for similar anion sensing capabilities. |
| Substituted Anthracenes | Aggregation-Induced Emission (AIE). researchgate.net | Solid-state emitters, bioimaging. researchgate.net | The bulky substituent may promote AIE behavior by restricting intramolecular rotation in the aggregated state. |
Harnessing Advanced Photochemistry for Complex Transformations
The photochemistry of anthracene is rich and well-documented, characterized by reactions such as [4+4] photodimerization and [4+2] cycloaddition with singlet oxygen to form endoperoxides. mdpi.comscribd.com The substituent at the 1-position of this compound could introduce significant steric hindrance, potentially altering the course of these classical photochemical reactions.
Future studies could explore how irradiation with UV light affects this molecule. numberanalytics.com It is plausible that the steric bulk could inhibit dimerization, favoring other photochemical pathways or intramolecular rearrangements. The ether linkage itself might participate in novel photochemical reactions. Understanding and controlling these transformations could lead to the synthesis of complex, three-dimensional molecular architectures that are inaccessible through traditional thermal chemistry. rsc.org The use of advanced light sources like LEDs and lasers would allow for precise control over reaction conditions, enhancing selectivity. numberanalytics.com
Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. researchgate.netnottingham.ac.uk These tools can be employed to accelerate the discovery of optimal synthetic routes for this compound by predicting reaction outcomes and identifying the most efficient reaction conditions from vast datasets. researchgate.netnih.gov
Addressing Fundamental Challenges in Aromatic Ether Chemistry
The synthesis and functionalization of aromatic ethers present several fundamental challenges, including achieving high selectivity, improving reaction efficiency, and overcoming steric hindrance. numberanalytics.comnumberanalytics.com The compound this compound serves as an excellent case study for addressing these issues. The synthesis requires regioselective functionalization of the anthracene core, which is a persistent challenge in aromatic chemistry. researchgate.net
Furthermore, the cleavage of the C-O ether bond in aromatic ethers is a critical reaction for deprotection or further functionalization. numberanalytics.comlibretexts.org Research into novel methods for the selective cleavage of the benzylic ether bond in this compound without affecting the methoxy group on the phenyl ring would be of significant academic and practical interest. Developing catalysts or reagents that can operate under mild conditions to perform such selective transformations would represent a notable advancement in the field. numberanalytics.com The synthesis of hindered ethers, in general, is a challenge, and new methods, such as electrochemical approaches, are being developed to overcome these limitations. chemistryviews.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
